5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a thiophene ring. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated thiophene is then coupled with the thiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole and thiophene rings, along with the bromine and fluorine atoms, suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and halogen bonds with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
- 5-(5-bromothiophen-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- 5-(5-bromothiophen-2-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine lies in the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2S2/c14-12-6-5-10(18-12)11-7-16-13(19-11)17-9-3-1-8(15)2-4-9/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWJECCPUGANSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(S2)C3=CC=C(S3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204506 |
Source
|
Record name | 5-(5-Bromo-2-thienyl)-N-(4-fluorophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297150-31-3 |
Source
|
Record name | 5-(5-Bromo-2-thienyl)-N-(4-fluorophenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=297150-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5-Bromo-2-thienyl)-N-(4-fluorophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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